6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol
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Overview
Description
6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol is an organic compound characterized by a naphthalene ring substituted with a hydroxyethylsulfanyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol typically involves the introduction of the hydroxyethylsulfanyl group to a naphthalene derivative. One common method is the nucleophilic substitution reaction where a naphthalene-2,3-diol derivative reacts with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the naphthalene ring.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydroxyethylsulfanyl group can interact with thiol groups in proteins and enzymes. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiodiglycol: A diol with a sulfur atom replacing a methylene group, used as a solvent and antineoplastic agent.
6-Hydroxynaphthalene-2-sulphonic acid: A naphthalene derivative with a sulfonic acid group, used in dye production.
Uniqueness
6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol is unique due to the presence of both hydroxyl and hydroxyethylsulfanyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
132425-81-1 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6-(2-hydroxyethylsulfanyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C12H12O3S/c13-3-4-16-10-2-1-8-6-11(14)12(15)7-9(8)5-10/h1-2,5-7,13-15H,3-4H2 |
InChI Key |
DACPTSXVYFIDDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)SCCO |
Origin of Product |
United States |
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